Methyl 4-({[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
Description
Methyl 4-({[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a heterocyclic compound featuring a thioxoimidazolidinone core substituted with a benzyl group at position 3, a 4-chlorophenyl group at position 1, and an acetyl-linked methyl benzoate moiety at position 2. Its molecular formula is C26H21ClN3O4S, with a molecular weight of 506.98 g/mol.
Properties
Molecular Formula |
C26H22ClN3O4S |
|---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
methyl 4-[[2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H22ClN3O4S/c1-34-25(33)18-7-11-20(12-8-18)28-23(31)15-22-24(32)30(21-13-9-19(27)10-14-21)26(35)29(22)16-17-5-3-2-4-6-17/h2-14,22H,15-16H2,1H3,(H,28,31) |
InChI Key |
LVKZNSKQVBYTAR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thioxoimidazolidinone Ring: This step involves the reaction of benzylamine with 4-chlorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea to form the thioxoimidazolidinone ring.
Acetylation: The thioxoimidazolidinone intermediate is then acetylated using acetic anhydride to introduce the acetyl group.
Coupling with Methyl 4-aminobenzoate: The acetylated intermediate is coupled with methyl 4-aminobenzoate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications , particularly as an anti-inflammatory and anticancer agent . The thioxoimidazolidin moiety is known for its pharmacological properties, which include:
- Antimicrobial Activity : The compound has been shown to exhibit antimicrobial effects, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and apoptosis induction.
Biochemical Applications
In biochemical research, Methyl 4-({[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate serves as a valuable tool in:
- Enzyme Inhibition Studies : The compound can be used to study interactions with specific enzymes, providing insights into its mechanism of action. Its ability to bind to active sites of enzymes may lead to the development of selective inhibitors.
- Protein-Ligand Interaction Studies : This compound facilitates research into how small molecules interact with proteins, which is crucial for drug design and development .
Materials Science
The stability and reactivity of this compound make it suitable for applications in materials science:
- Development of New Materials : The compound's unique chemical structure allows it to be incorporated into new materials that require specific functional properties, such as enhanced thermal stability or reactivity.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of this compound found that it effectively induced apoptosis in various cancer cell lines. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, highlighting its potential as a chemotherapeutic agent .
Case Study 2: Enzyme Interaction
In another study focused on enzyme inhibition, the compound demonstrated significant inhibitory activity against specific enzymes involved in inflammatory pathways. The research provided insights into how structural modifications could enhance binding affinity and selectivity, paving the way for more effective anti-inflammatory drugs .
Comparison Table of Similar Compounds
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Methyl 4-amino benzoate | Simple aromatic amine | Mild antibacterial | Lacks complex thioxoimidazolidin core |
| Benzothiazole derivatives | Contains benzothiazole ring | Antimicrobial, anticancer | Different core structure |
| Imidazole derivatives | Imidazole ring structure | Antifungal, anticancer | Different heterocyclic framework |
| Methyl 4-({[3-benzyl...}) | Thioxoimidazolidin core | Antimicrobial, anticancer | Unique pharmacological properties |
Mechanism of Action
The mechanism of action of Methyl 4-({[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The thioxoimidazolidinone ring can interact with enzymes, inhibiting their activity by binding to the active site. The chlorophenyl group can enhance the compound’s binding affinity through hydrophobic interactions, while the benzoate ester can facilitate cellular uptake.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several derivatives of imidazolidinone and thiazolidinone scaffolds. Below is a comparative analysis of key analogues:
Biological Activity
Methyl 4-({[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , featuring a thioxoimidazolidin core, which is crucial for its biological activity. The compound includes a methyl ester group, a benzyl substituent, and a chlorophenyl group, contributing to its pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thioxoimidazolidin core : This is achieved through the reaction of appropriate precursors under controlled conditions.
- Acetylation and esterification : The addition of acetyl groups and the formation of the methyl ester are critical for enhancing solubility and bioavailability.
- Purification : Techniques such as recrystallization or chromatography are employed to ensure high purity of the final product.
Biological Activity
This compound exhibits a range of biological activities:
1. Antimicrobial Activity
- The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent. Its thioxoimidazolidin structure is associated with enhanced antibacterial properties compared to simpler compounds.
2. Anticancer Properties
- Preliminary studies suggest that this compound may possess anticancer activity, likely due to its ability to interfere with cellular mechanisms involved in tumor growth. The unique structural features may enhance its interaction with biological targets associated with cancer cell proliferation.
3. Antioxidant Activity
- The compound has demonstrated antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage and associated diseases .
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Methyl 4-amino benzoate | Simple aromatic amine | Mild antibacterial | Lacks complex thioxoimidazolidin core |
| Benzothiazole derivatives | Contains benzothiazole ring | Antimicrobial, anticancer | Different core structure |
| Imidazole derivatives | Imidazole ring structure | Antifungal, anticancer | Different heterocyclic framework |
This table highlights how this compound stands out due to its complex thioxoimidazolidin core, which may confer distinct pharmacological properties compared to other compounds.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds, providing insights into their mechanisms:
- Antimicrobial Studies : Research indicates that derivatives containing thioxoimidazolidin structures exhibit superior antimicrobial efficacy against resistant strains compared to traditional antibiotics .
- Cytotoxicity Assessments : In vitro studies have shown that this compound can induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .
- Molecular Docking Studies : Computational analyses reveal strong binding affinities between this compound and target proteins involved in cancer progression, indicating a plausible mechanism of action that warrants further investigation .
Q & A
Q. Docking Workflow :
- Prepare the ligand (compound) and receptor (e.g., COX-2 PDB: 5KIR) using AutoDock Tools.
- Set grid parameters to cover the active site (e.g., 60 × 60 × 60 Å).
- Run AutoDock Vina with Lamarckian genetic algorithm (GA) for 100 runs .
Validation : Compare binding affinities (ΔG) with reference inhibitors (e.g., Celecoxib for COX-2) and validate poses using PyMOL .
Q. What experimental strategies can resolve contradictory bioactivity data across different assays?
- Answer :
Assay Optimization :
Q. Mechanistic Studies :
- Use flow cytometry to distinguish apoptosis vs. necrosis in conflicting cytotoxicity results .
- Perform enzyme inhibition assays (e.g., COX-2 ELISA) to confirm target engagement .
Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers and ensure n ≥ 3 biological replicates .
Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicity?
- Answer :
Persistence Testing :
- Conduct OECD 301F biodegradation tests in activated sludge for 28 days, measuring DOC removal via UV-Vis spectroscopy .
- Assess hydrolysis at pH 4, 7, and 9 (25°C) using HPLC-MS to track degradation products .
Q. Ecotoxicity :
- Use Daphnia magna (48-h LC50) and Aliivibrio fischeri (15-min bioluminescence inhibition) for acute toxicity profiling .
- Apply QSAR models (e.g., ECOSAR) to predict chronic effects .
- Field Relevance : Correlate lab data with predicted environmental concentrations (PECs) using EUSES software .
Critical Considerations
- Synthesis Challenges : Optimize benzyl group positioning to avoid steric hindrance during coupling (use bulky base like DBU) .
- Crystallography Pitfalls : Address twinning in crystals by reprocessing data with SHELXL’s TWIN/BASF commands .
- Biological Assays : Confirm compound stability in assay media via LC-MS to rule out false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
